(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol

Catalog No.
S15814548
CAS No.
M.F
C7H6BrN3O
M. Wt
228.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methan...

Product Name

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol

IUPAC Name

(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

InChI

InChI=1S/C7H6BrN3O/c8-6-1-5(3-12)7-9-4-10-11(7)2-6/h1-2,4,12H,3H2

InChI Key

DHQLWPUIABMWRE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C=C1Br)CO

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol is a chemical compound characterized by its unique structure and functional groups. Its molecular formula is C7H6BrN3OC_7H_6BrN_3O with a molecular weight of approximately 228.05 g/mol. The compound features a bromine atom attached to a triazolo-pyridine structure, specifically at the 6-position, and a methanol group at the 8-position of the pyridine ring. This configuration contributes to its potential reactivity and biological activity.

The presence of the bromine atom in (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol makes it susceptible to nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The bromine can be replaced by various nucleophiles (e.g., amines or thiols), leading to the formation of new derivatives.
  • Reduction Reactions: The methanol group can undergo oxidation or reduction, influencing the compound's reactivity.
  • Coupling Reactions: The triazole moiety can participate in coupling reactions, such as those catalyzed by palladium, to form more complex structures.

Research indicates that compounds related to (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol exhibit significant biological activities. These include:

  • AXL Receptor Inhibition: Similar triazolo compounds have been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in various cancers and proliferative conditions .
  • Antimicrobial Activity: Some derivatives demonstrate antimicrobial properties against a range of pathogens.
  • Cytotoxic Effects: Certain studies suggest that these compounds can induce cytotoxicity in cancer cell lines.

Various synthetic routes have been developed for the preparation of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol:

  • Bromination of Triazolo-Pyridine: Starting from [1,2,4]triazolo[1,5-a]pyridine, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.
  • Methanol Addition: The introduction of the methanol group may involve alkylation reactions where methanol acts as a nucleophile in the presence of suitable catalysts.
  • Multi-step Synthesis: Combining several synthetic steps may yield higher purity and yield of the desired compound.

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound for developing new drugs targeting AXL receptors and other therapeutic areas.
  • Chemical Research: The compound is useful in synthetic organic chemistry for creating novel triazole derivatives.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for agricultural applications.

Interaction studies are crucial for understanding how (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol interacts with biological systems:

  • Protein Binding Studies: Evaluating how the compound binds to proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Tests: Investigating its role as an inhibitor for specific enzymes can elucidate its therapeutic potential.

Several compounds share structural similarities with (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol. Here are some notable examples:

Compound NameCAS NumberSimilarity Factor
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine356560-80-00.91
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine947248-68-20.91
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine1053655-66-50.91
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine746668-59-70.91
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine882521-63-30.91

These compounds highlight the uniqueness of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol due to its specific bromination and methanol substitution patterns that may enhance its biological activity compared to others in this class.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

226.96942 g/mol

Monoisotopic Mass

226.96942 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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